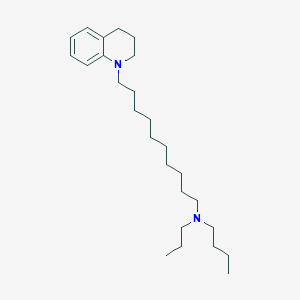
n-Butyl-10-(3,4-dihydroquinolin-1(2h)-yl)-n-propyldecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE is a complex organic compound that features a quinoline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the butyl and propyl groups through alkylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Various substituents can be introduced into the quinoline ring or the alkyl chains through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-ETHYLDECAN-1-AMINE
- N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-METHYLDECAN-1-AMINE
Uniqueness
N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE is unique due to its specific alkyl chain length and the presence of both butyl and propyl groups. This structural uniqueness can lead to different physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
5429-92-5 |
|---|---|
Formule moléculaire |
C26H46N2 |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
N-butyl-10-(3,4-dihydro-2H-quinolin-1-yl)-N-propyldecan-1-amine |
InChI |
InChI=1S/C26H46N2/c1-3-5-21-27(20-4-2)22-14-10-8-6-7-9-11-15-23-28-24-16-18-25-17-12-13-19-26(25)28/h12-13,17,19H,3-11,14-16,18,20-24H2,1-2H3 |
Clé InChI |
QGOCAPRQPHRULO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCC)CCCCCCCCCCN1CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)
![5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)
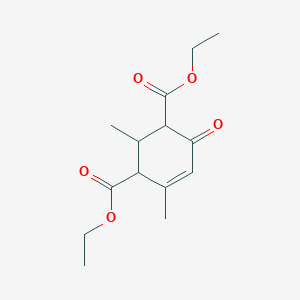
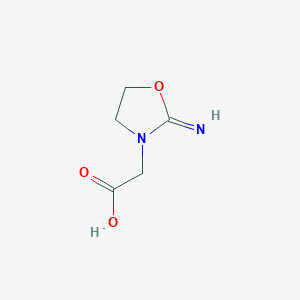
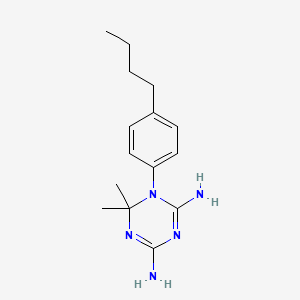
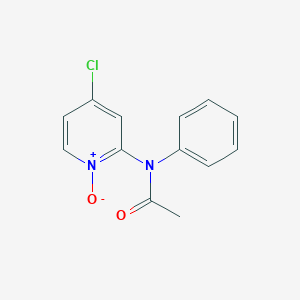
![5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14011221.png)
![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
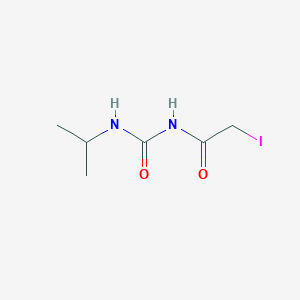
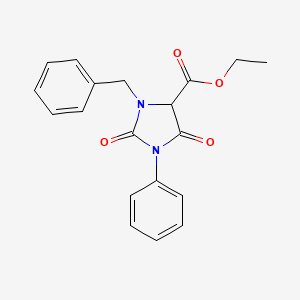
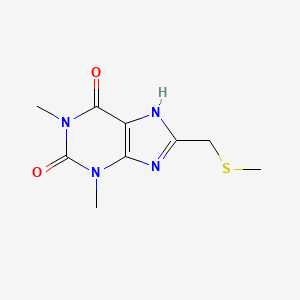
![Ethyl 4-[formyl(3-oxopropyl)amino]benzoate](/img/structure/B14011253.png)
![3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B14011261.png)
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
